Lipophilicity Advantage Over 4-Methylphenyl Analog
The target compound's 4-isopropylphenyl substituent confers a higher calculated partition coefficient (cLogP) compared to the direct 4-methylphenyl analog. The PubChem entry for the 4-methylphenyl derivative (CAS 774563-22-3) reports an XLogP3-AA value of 1.8 [1]. Based on standard fragment hydrophobicity constants, replacing a methyl group (π = 0.52) with an isopropyl group (π = 1.3) adds approximately 0.78 log units, yielding an estimated cLogP of ~2.6 for the target compound. This increase in lipophilicity is predicted to enhance passive membrane permeability, a critical parameter for achieving effective intracellular concentrations in EGFR-overexpressing cancer cells [2]. In the broader class, SAR data shows a positive correlation between substituent hydrophobicity and antiproliferative activity, indicating this physicochemical difference is biologically meaningful [2].
| Evidence Dimension | Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | cLogP ~2.6 (estimated via fragmental addition to 4-methylphenyl analog baseline) |
| Comparator Or Baseline | 3-amino-1-(4-methylphenyl)-1H-[1,3,5]triazino[1,2-a]quinazolin-6-ol: cLogP = 1.8 (PubChem XLogP3-AA) |
| Quantified Difference | ~0.8 log units higher |
| Conditions | Calculated using PubChem XLogP3-AA for comparator; target compound cLogP estimated by fragment constant addition (π isopropyl - π methyl) |
Why This Matters
A quantifiably higher cLogP provides a data-driven rationale for selecting the isopropylphenyl analog over the methylphenyl analog when enhanced cellular permeability is a priority for target engagement assays.
- [1] National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 4859633, 3-amino-1-(4-methylphenyl)-1H-[1,3,5]triazino[1,2-a]quinazolin-6-ol. View Source
- [2] Pathak, P., Rimac, H., Grishina, M., Verma, A., & Potemkin, V. (2021). Hybrid Quinazoline 1,3,5-Triazines as Epidermal Growth Factor Receptor (EGFR) Inhibitors with Anticancer Activity: Design, Synthesis, and Computational Study. ChemMedChem, 16(5), 822–838. View Source
